Disulfide, bis(2-ethoxyethyl)
CAS No.: 67309-21-1
Cat. No.: VC19391326
Molecular Formula: C8H18O2S2
Molecular Weight: 210.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67309-21-1 |
|---|---|
| Molecular Formula | C8H18O2S2 |
| Molecular Weight | 210.4 g/mol |
| IUPAC Name | 1-ethoxy-2-(2-ethoxyethyldisulfanyl)ethane |
| Standard InChI | InChI=1S/C8H18O2S2/c1-3-9-5-7-11-12-8-6-10-4-2/h3-8H2,1-2H3 |
| Standard InChI Key | OAVXPYJMEDMBSX-UHFFFAOYSA-N |
| Canonical SMILES | CCOCCSSCCOCC |
Introduction
Chemical Structure and Nomenclature
Disulfide, bis(2-ethoxyethyl) is systematically named according to IUPAC conventions as bis(2-ethoxyethyl) disulfide. The compound’s structure consists of two 2-ethoxyethyl groups (–OCH₂CH₂OC₂H₅) connected via a disulfide bond (–S–S–). This configuration is critical to its reactivity and functionality, as the disulfide bond’s moderate bond energy (226 kJ/mol) allows for reversible cleavage under specific conditions . The molecular formula C₈H₁₈O₂S₂ reflects its composition: eight carbon atoms, eighteen hydrogen atoms, two oxygen atoms, and two sulfur atoms. Its CAS registry number, 67309-21-1, ensures unambiguous identification in chemical databases .
The ethoxyethyl groups contribute to the compound’s solubility in polar organic solvents, while the disulfide linkage enables participation in redox reactions and dynamic covalent chemistry. This duality makes it a valuable building block for stimuli-responsive materials .
Synthesis Methods
Oxidation of Thiol Precursors
The most common synthesis route involves the oxidation of 2-ethoxyethanethiol. This process is typically conducted in an alcoholic solvent (e.g., methanol or ethanol) under an inert atmosphere to prevent oxidative side reactions. A stoichiometric oxidizing agent, such as hydrogen peroxide (H₂O₂) or iodine (I₂), is gradually added to the thiol solution. The reaction progress is monitored via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the thiol precursor and the formation of the disulfide product .
Rhodium-Catalyzed Disulfide Exchange
Recent advancements in transition-metal catalysis have expanded synthetic pathways. Rhodium complexes, such as RhH(PPh₃)₄, catalyze the cleavage of S–S bonds in disulfides, enabling the transfer of organothio groups to organic substrates. This method avoids the use of odorous thiols and operates under milder conditions (e.g., refluxing acetone). For example, bis(2-ethoxyethyl) disulfide can undergo exchange reactions with other disulfides to form asymmetric derivatives, a process driven by thermodynamic equilibrium .
Applications in Polymer Chemistry
Self-Healing Materials
The reversible nature of disulfide bonds makes bis(2-ethoxyethyl) disulfide a key component in self-healing polymers. When incorporated into polymer networks, these dynamic bonds allow the material to autonomously repair cracks or fractures through disulfide exchange reactions. For instance, thermal-responsive poly(l-cysteine) derivatives exhibit irreversible low critical solution temperature (LCST) behavior due to intermolecular disulfide rearrangements .
Drug Delivery Systems
Disulfide-containing polymers are exploited for controlled drug release. The disulfide bond remains stable under physiological conditions but cleaves in the presence of glutathione (GSH), a reducing agent abundant in cancer cells. This redox-sensitive behavior enables targeted drug delivery, minimizing off-target effects .
Biological Relevance
Protein Stabilization
In biochemistry, disulfide bonds are essential for maintaining the tertiary and quaternary structures of proteins. Bis(2-ethoxyethyl) disulfide serves as a model compound for studying disulfide bridge formation in peptides. Its ethoxyethyl groups mimic the steric and electronic environments of protein side chains, facilitating research on folding pathways and stability .
Bioconjugation
The compound’s disulfide bond is utilized in bioconjugation techniques. For example, it can link therapeutic agents to antibodies or nanoparticles, creating stable yet cleavable constructs. This approach is particularly valuable in antibody-drug conjugates (ADCs), where controlled release at disease sites enhances efficacy .
Research Findings
Thermal-Responsive Behavior
Studies on OEGylated poly(l-cysteine) incorporating bis(2-ethoxyethyl) disulfide demonstrate unique phase separation behavior. Heating above the LCST triggers polymer aggregation, which becomes irreversible due to disulfide exchange-induced crosslinking. This property is leveraged in smart coatings and sensors .
Reversible Disulfide Exchange
Rhodium-catalyzed reactions enable the interconversion of disulfides under equilibrium conditions. For instance, bis(2-ethoxyethyl) disulfide reacts with dibutyl disulfide to form asymmetric derivatives, a process driven by the catalyst’s ability to cleave and reform S–S bonds. Such reactions are pivotal in dynamic combinatorial chemistry for discovering bioactive molecules .
Future Directions
Future research may explore bis(2-ethoxyethyl) disulfide’s potential in biodegradable polymers and redox-responsive hydrogels. Additionally, optimizing rhodium-catalyzed synthesis for industrial-scale production could enhance accessibility. Advances in computational modeling may further elucidate its reaction mechanisms, guiding the design of next-generation functional materials .
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